molecular formula C22H23N3O3 B11471644 2-[ethyl(phenyl)amino]-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one

2-[ethyl(phenyl)amino]-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one

Cat. No.: B11471644
M. Wt: 377.4 g/mol
InChI Key: ZBWOYZYNUCCWAK-UHFFFAOYSA-N
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Description

2-[ethyl(phenyl)amino]-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one is a complex organic compound with a unique structure that combines elements of pyrimidoisoquinoline and phenylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[ethyl(phenyl)amino]-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoisoquinoline core, followed by the introduction of the ethyl(phenyl)amino group and the dimethoxy substituents. Common reagents used in these reactions include ethylamine, phenylamine, and various methoxy-containing compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[ethyl(phenyl)amino]-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-[ethyl(phenyl)amino]-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[ethyl(phenyl)amino]-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[ethyl(phenyl)amino]-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one include other pyrimidoisoquinoline derivatives and phenylamine-containing compounds. Examples include:

  • 2-[methyl(phenyl)amino]-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one
  • 2-[ethyl(phenyl)amino]-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-3-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

2-(N-ethylanilino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one

InChI

InChI=1S/C22H23N3O3/c1-4-24(16-8-6-5-7-9-16)21-14-18-17-13-20(28-3)19(27-2)12-15(17)10-11-25(18)22(26)23-21/h5-9,12-14H,4,10-11H2,1-3H3

InChI Key

ZBWOYZYNUCCWAK-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C2=NC(=O)N3CCC4=CC(=C(C=C4C3=C2)OC)OC

Origin of Product

United States

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